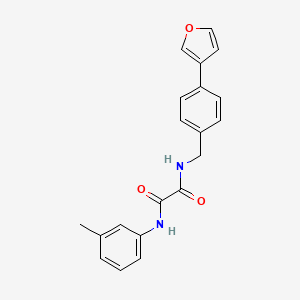

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

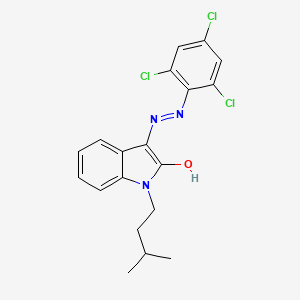

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of obesity and diabetes. This compound has been found to play a crucial role in regulating the metabolism of fat cells and has been identified as a potential target for the development of new drugs to treat metabolic disorders.

Applications De Recherche Scientifique

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates coupling across a broad range of (hetero)aryl bromides with various amines at low temperatures, highlighting the potential of furan-based ligands in catalytic processes (Bhunia, Kumar, & Ma, 2017).

Synthesis of Pharmaceutically Important Compounds

The synthesis of 2,5-disubstituted furans from functionalized nitroalkanes, followed by acidic treatment, leads to compounds like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), showcasing a pathway to important pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).

Anti-tumoral Activity

Benzo-furan derivatives have been recognized for their promising anti-tumoral activity, with specific structures like 2-amino-5-hy-droxy-4-(4-nitro-phen-yl)benzo-furan-3-carboxyl-ate demonstrating potential in cancer treatment (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).

Inhibition of NQO2 for Chemotherapy

Non-symmetrical furan amidines have been evaluated as potent inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research provides insights into the structural activity relationship and explores modifications to improve solubility and decrease basicity of these inhibitors (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).

Novel Synthetic Approaches

Research into the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides via a novel one-pot approach demonstrates the versatility of furan-based compounds in producing anthranilic acid derivatives and oxalamides. This method offers a simple, high-yielding pathway for synthesizing these compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-14-3-2-4-18(11-14)22-20(24)19(23)21-12-15-5-7-16(8-6-15)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYSFIBBZULBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)

![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)

![N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679316.png)

![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)

![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2679318.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)